An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and its Analogs
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on the specific chemical properties, experimental protocols, and biological activity of 2-Ethyl-2,6,6-trimethylpiperidin-4-one (CAS No. 133568-79-3) is limited. This guide provides a comprehensive overview of the available information for this compound and supplements it with detailed data from closely related and well-characterized piperidin-4-one analogs to offer insights into its expected properties and potential applications.
Introduction to 2-Ethyl-2,6,6-trimethylpiperidin-4-one
2-Ethyl-2,6,6-trimethylpiperidin-4-one is a heterocyclic organic compound belonging to the substituted piperidin-4-one class. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the piperidine (B6355638) scaffold in numerous therapeutic agents. The substituents on the piperidine ring play a crucial role in determining the compound's physicochemical properties and biological activity.
Based on supplier information, 2-Ethyl-2,6,6-trimethylpiperidin-4-one is an oil at room temperature and should be stored between 2-8°C.
Physicochemical Properties
Table 1: Known and Predicted Physicochemical Properties of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and a Close Analog
| Property | 2-Ethyl-2,6,6-trimethylpiperidin-4-one | 2,2,6,6-Tetramethylpiperidin-4-one (Analog) |
| CAS Number | 133568-79-3 | 826-36-8 |
| Molecular Formula | C₁₀H₁₉NO | C₉H₁₇NO[1] |
| Molecular Weight | 169.26 g/mol | 155.24 g/mol [2] |
| Appearance | Oil | Solid[2] |
| Melting Point | Not Available | 34.9 °C[2] |
| Boiling Point | Not Available | 102-105 °C at 18 mmHg |
| pKa (Basic) | Not Available | 7.9[2] |
Synthesis of Substituted Piperidin-4-ones
A specific, detailed experimental protocol for the synthesis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one is not documented in readily accessible literature. However, the general and widely used method for synthesizing substituted piperidin-4-ones is the Mannich condensation .[3] This reaction typically involves the condensation of a ketone, an aldehyde, and an amine.
General Experimental Protocol: Mannich Condensation for 2,6-Disubstituted-Piperidin-4-ones
This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one.
Reactants:
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An appropriate ketone (e.g., a source of the ethyl group at the 2-position and the carbonyl at the 4-position).
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An appropriate aldehyde (e.g., a source of one of the methyl groups).
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Ammonia or an ammonium (B1175870) salt (as the nitrogen source for the piperidine ring).
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Acetone (as a source for the gem-dimethyl group at the 6-position).
Procedure:
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A mixture of the chosen ketone, aldehyde, and ammonium salt (e.g., ammonium acetate) is prepared in a suitable solvent, typically ethanol.[4]
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The reaction mixture is heated under reflux for several hours.
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The progress of the reaction is monitored using an appropriate technique, such as thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated. Isolation may involve precipitation, extraction, and subsequent purification steps.
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Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography.[4]
Caption: Generalized workflow for the synthesis of substituted piperidin-4-ones via Mannich condensation.
Spectroscopic Characterization
No published spectroscopic data (NMR, IR, MS) for 2-Ethyl-2,6,6-trimethylpiperidin-4-one could be located. For reference, the characteristic spectral features of the closely related 2,2,6,6-tetramethylpiperidin-4-one are presented.
Table 2: Spectroscopic Data for 2,2,6,6-Tetramethylpiperidin-4-one
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) typically in the range of 200-220 ppm, along with signals for the methyl and methylene carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[2] |
Biological Activity and Potential Applications
Direct biological studies on 2-Ethyl-2,6,6-trimethylpiperidin-4-one are not available in the current literature. However, the broader class of substituted piperidin-4-ones has been extensively investigated and shown to possess a wide range of biological activities, suggesting potential avenues for research into this specific compound.
Derivatives of piperidin-4-one have been reported to exhibit:
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Antimicrobial and Antifungal Activity: Various 2,6-diaryl-3-methyl-4-piperidone derivatives have demonstrated significant activity against bacteria and fungi.[4]
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Analgesic Properties: The piperidine scaffold is a core component of many potent analgesics.
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Anticancer Activity: Certain substituted piperidines have shown cytotoxic effects against cancer cell lines.
The biological effects of many piperidine-based compounds are mediated through their interaction with various cellular targets, including G-protein coupled receptors (GPCRs). For instance, opioid analgesics containing a piperidine core exert their effects through the opioid receptor signaling pathway.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway, a common mechanism of action for bioactive piperidine derivatives.
Safety and Handling
Based on the available GHS classifications, 2-Ethyl-2,6,6-trimethylpiperidin-4-one should be handled with appropriate safety precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Recommended Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid ingestion and contact with skin and eyes.
Conclusion and Future Directions
While 2-Ethyl-2,6,6-trimethylpiperidin-4-one is a commercially available compound, there is a notable absence of detailed scientific literature characterizing its chemical and biological properties. The information available for structurally similar piperidin-4-one derivatives suggests that this compound may hold potential for further investigation, particularly in the areas of medicinal chemistry and drug discovery.
Future research should focus on:
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Developing and publishing a detailed, optimized synthesis protocol.
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Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure and provide reference data.
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Evaluation of its physicochemical properties.
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Screening for a range of biological activities, including antimicrobial, analgesic, and anticancer effects, to elucidate its therapeutic potential.
This foundational research is essential to unlock the potential of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and enable its application in scientific and drug development endeavors.
References
- 1. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 2. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
